molecular formula C20H26N2O5S2 B2512914 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide CAS No. 1021073-34-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2512914
CAS No.: 1021073-34-6
M. Wt: 438.56
InChI Key: ONPICMGRMPYQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a synthetic organic compound designed for chemical and pharmaceutical research. This molecule features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active compounds . The structure is further functionalized with an ethylsulfonyl group at the cyclic nitrogen and a 4-propoxybenzenesulfonamide moiety at the 6-position. The integration of these specific substituents makes this compound a valuable intermediate for constructing more complex molecular architectures, particularly in the exploration of new heterocyclic systems with potential pharmaceutical and industrial applications . Research into tetrahydroquinoline derivatives is a growing field due to their wide range of reported biological activities and their utility in materials science . As a building block, this compound can be utilized in the synthesis of novel molecules for screening programs in drug discovery. It is supplied as a high-purity material for use in laboratory research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-3-14-27-18-8-10-19(11-9-18)29(25,26)21-17-7-12-20-16(15-17)6-5-13-22(20)28(23,24)4-2/h7-12,15,21H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPICMGRMPYQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide typically involves a multi-step process. The key steps include the formation of the tetrahydroquinoline core, the introduction of the ethylsulfonyl group, and the coupling with 4-propoxybenzenesulfonyl chloride. Standard organic synthesis techniques such as nucleophilic substitution and catalytic hydrogenation are employed.

Industrial Production Methods: Industrial production of this compound may involve scaling up the lab-based methods to handle larger volumes. The use of continuous flow reactors and optimization of reaction conditions are common approaches to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions:

  • Oxidation: Conversion to sulfoxides or sulfones.

  • Reduction: Potential reduction of the sulfonyl group.

  • Substitution: Both nucleophilic and electrophilic substitutions are possible on the aromatic ring.

Common Reagents and Conditions: Reactions involving this compound typically use reagents such as sodium hydride, thionyl chloride, and palladium catalysts. Conditions often involve moderate temperatures and controlled pH environments.

Major Products Formed: Depending on the reactions, the major products can include oxidized derivatives, reduced sulfonyl compounds, and various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules and as a starting material for the preparation of biologically active compounds.

Biology and Medicine: In medicinal chemistry, it has been explored for its potential as an inhibitor of enzymes and receptors. Its structural features allow it to bind with specific biological targets, making it a candidate for drug development.

Industry: This compound finds use in the production of specialty chemicals and materials due to its stability and reactivity. It is also investigated for its properties in polymer synthesis and catalysis.

Mechanism of Action

The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide exerts its effects depends largely on its interaction with molecular targets. It may function by inhibiting enzyme activity through binding to active sites or by modulating receptor functions. The sulfonamide group often plays a crucial role in these interactions by forming strong hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application
Target Compound: N-(1-(Ethylsulfonyl)-THQ-6-yl)-4-propoxybenzenesulfonamide Ethylsulfonyl (THQ), 4-propoxybenzenesulfonamide C20H26N2O5S2 438.56 Hypothesized enzyme inhibition (sulfonamide class)
N-(1-(Propylsulfonyl)-THQ-6-yl)-biphenyl-4-sulfonamide Propylsulfonyl (THQ), biphenyl-4-sulfonamide C24H26N2O4S2 470.60 Not explicitly stated; likely enzyme/receptor target
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-THIQ-6-sulfonamide Cyclopropylethyl, fluorophenyl, trifluoroacetyl C21H20F4N2O3S 456.46 Acyl CoA monoacylglycerol acyltransferase inhibition
N-(1-(Piperidin-4-yl)-THQ-6-yl)thiophene-2-carboximidamide Piperidin-4-yl (THQ), thiophene-carboximidamide C19H24N4S 364.49 NOS inhibition (iNOS/eNOS/nNOS)
(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropanesulfamide Butyryl, naphthalenylmethyl, methylpropanesulfamide C28H34N2O3S 478.65 μ-Opioid receptor modulation

Molecular Weight and Physicochemical Properties

  • The target compound (438.56 g/mol) is lighter than (470.60 g/mol), primarily due to the smaller ethylsulfonyl group and lack of a biphenyl system.
  • The propoxy ether in the target compound may improve metabolic stability compared to the thiophene in , which could be prone to oxidation.

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a synthetic compound notable for its structural complexity and potential biological activities. The compound features a tetrahydroquinoline backbone, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C19H24N2O4S2C_{19}H_{24}N_{2}O_{4}S_{2}. Its structure includes:

  • Tetrahydroquinoline core : This bicyclic structure is often associated with various biological activities.
  • Ethylsulfonyl group : Enhances the compound's reactivity and potential enzyme inhibition properties.
  • Propoxybenzenesulfonamide moiety : Contributes to the compound's solubility and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against lysyl oxidase . Lysyl oxidase plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of this enzyme can be beneficial in treating conditions such as fibrosis and cancer metastasis .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. This aspect is particularly relevant in the context of developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory effects. Given the increasing prevalence of inflammatory diseases, compounds like this one could serve as valuable therapeutic agents.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds within the same class:

Study ReferenceCompound TestedBiological ActivityFindings
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-benzamideEnzyme inhibitionSignificant inhibition of lysyl oxidase was observed.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-propoxybenzenesulfonamideAntimicrobialExhibited activity against various bacterial strains.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-methanesulfonamideAnti-inflammatoryReduced inflammation markers in animal models.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding to active sites : The sulfonamide moiety may enhance binding affinity to target enzymes.
  • Modulation of signaling pathways : By inhibiting key enzymes like lysyl oxidase, the compound may alter collagen remodeling processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin)Methylsulfonyl group instead of ethylsulfonylVariation affects reactivity and potency
N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin)Ethylthio group instead of ethylsulfonylAlters chemical properties significantly
N-(1-(phenyl)-1,2,3,4-tetrahydroquinolin)Phenyl group instead of ethylsulfonylChanges in aromatic character influence biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.